(1S,2S)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethan-1-amine
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Overview
Description
(1S,2S)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethan-1-amine is a chiral amine compound characterized by the presence of two phenyl groups and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the chiral intermediate, which can be derived from commercially available starting materials such as benzaldehyde and pyrrolidine.
Formation of the Chiral Center: The chiral center is introduced through asymmetric synthesis, often using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.
Coupling Reaction: The chiral intermediate is then coupled with pyrrolidine under specific reaction conditions, such as the presence of a base (e.g., sodium hydride) and a suitable solvent (e.g., tetrahydrofuran), to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon to reduce any double bonds or functional groups present.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
(1S,2S)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Catalysis: It can be used as a ligand in asymmetric catalysis to induce chirality in the products.
Biological Studies: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Mechanism of Action
The mechanism of action of (1S,2S)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring and phenyl groups allow the compound to fit into specific binding sites, modulating the activity of the target molecules. This can lead to changes in biochemical pathways, influencing physiological processes.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethan-1-amine: The enantiomer of the compound with similar chemical properties but different biological activities.
1,2-Diphenylethane: Lacks the pyrrolidine ring, resulting in different reactivity and applications.
2-(Pyrrolidin-1-yl)ethanamine: Lacks the phenyl groups, leading to different chemical behavior and uses.
Uniqueness
(1S,2S)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethan-1-amine is unique due to its chiral nature and the presence of both phenyl groups and a pyrrolidine ring. This combination imparts specific chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
(1S,2S)-1,2-diphenyl-2-pyrrolidin-1-ylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c19-17(15-9-3-1-4-10-15)18(20-13-7-8-14-20)16-11-5-2-6-12-16/h1-6,9-12,17-18H,7-8,13-14,19H2/t17-,18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMFIMXQOJYJRC-ROUUACIJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)[C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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